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molecular formula C11H11NO6 B8446881 Ethyl 4-(carboxymethyl)-3-nitrobenzoate

Ethyl 4-(carboxymethyl)-3-nitrobenzoate

Cat. No. B8446881
M. Wt: 253.21 g/mol
InChI Key: RUSUPBJOVKMNII-UHFFFAOYSA-N
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Patent
US08053461B2

Procedure details

4 g (15.8 mmol) of the thus obtained ethyl 4-(carboxymethyl)-3-nitrobenzoate and 0.45 g of 10% palladium-carbon were suspended in 15 mL of acetic acid, and the resulting mixture was stirred at room temperature in a hydrogen gas atmosphere for 23 hours. After completion of the reaction, water was added to the reaction mixture and the mixture was filtered to remove insoluble matter, and the filtrate was subjected to extraction with chloroform. The obtained chloroform layer was evaporated to dryness under reduced pressure, and water was added to the residue. Precipitated ethyl 2-oxoindoline-6-carboxylate was then obtained by filtration.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
palladium-carbon
Quantity
0.45 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][C:5]1[CH:15]=[CH:14][C:8]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:7][C:6]=1[N+:16]([O-])=O)(O)=[O:2].[H][H].O>C(O)(=O)C.[C].[Pd]>[O:2]=[C:1]1[CH2:4][C:5]2[C:6](=[CH:7][C:8]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:14][CH:15]=2)[NH:16]1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)CC1=C(C=C(C(=O)OCC)C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
palladium-carbon
Quantity
0.45 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the reaction mixture
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble matter
EXTRACTION
Type
EXTRACTION
Details
the filtrate was subjected to extraction with chloroform
CUSTOM
Type
CUSTOM
Details
The obtained chloroform layer was evaporated to dryness under reduced pressure, and water
ADDITION
Type
ADDITION
Details
was added to the residue

Outcomes

Product
Name
Type
product
Smiles
O=C1NC2=CC(=CC=C2C1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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